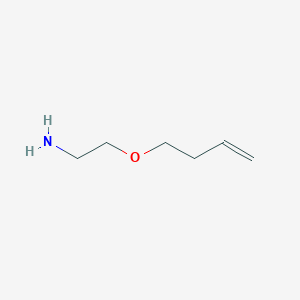

2-(But-3-en-1-yloxy)ethan-1-amine

Overview

Description

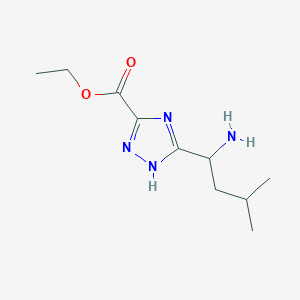

“2-(But-3-en-1-yloxy)ethan-1-amine” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.17 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “2-(But-3-en-1-yloxy)ethan-1-amine” is 1S/C6H13NO/c1-2-3-5-8-6-4-7/h2H,1,3-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(But-3-en-1-yloxy)ethan-1-amine” include a molecular weight of 115.17 . The compound is in liquid form . Other properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, offering a pathway to synthesize a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This methodology exploits the tert-butanesulfinyl group's ability to activate imines for nucleophilic addition, serve as a powerful chiral directing group, and be readily cleaved post-addition (Ellman, Owens, & Tang, 2002).

Heterocyclic Compound Synthesis

The tertiary amine-catalyzed formal (3+n) annulation of 2-(acetoxymethyl)buta-2,3-dienoate with 1,n-binucleophiles facilitates the synthesis of heterocyclic compounds. This process, involving tandem SN2'-SN2' substitution and Michael addition, underscores the importance of amines in constructing complex organic structures (Li, Zhang, & Tong, 2010).

Advanced Material Synthesis

The metal-free photosensitization protocol for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step demonstrates the crucial role of amines in synthesizing high-value organic molecules, including pharmaceuticals and natural products. This approach, enabled by the identification of oxime carbonate as a bifunctional source, emphasizes the importance of amines in regioselective introductions of functionalities into substrates (Patra, Das, Daniliuc, & Glorius, 2021).

CO2 Capture and Utilization

Research into new tertiary amines by varying the alkyl chain length with/without a hydroxyl group in the structure focuses on enhancing CO2 capture performance. This highlights the role of amines in environmental chemistry, specifically in post-combustion CO2 capture processes. The evaluation based on CO2 equilibrium solubility, cyclic capacity, and rates and heats of CO2 absorption and regeneration provides valuable insights into the chemical structure's impact on capture performance (Singto, Supap, Idem, Tontiwachwuthikul, Tantayanon, Al-Marri, & Benamor, 2016).

Safety and Hazards

The safety information for “2-(But-3-en-1-yloxy)ethan-1-amine” indicates that it has the GHS02 (flammable) and GHS05 (corrosive) pictograms . The hazard statements include H226 (flammable liquid and vapor) and H314 (causes severe skin burns and eye damage) . Precautionary statements include measures to prevent fire, avoid breathing dust/fume/gas/mist/vapors/spray, and wash thoroughly after handling .

properties

IUPAC Name |

2-but-3-enoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-5-8-6-4-7/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTJRBJJAHYZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-3-en-1-yloxy)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)